molecular formula C15H20BNO2 B1422106 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 912331-68-1

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1422106
M. Wt: 257.14 g/mol
InChI Key: AZNAYTQOYNEGPL-UHFFFAOYSA-N
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Description

The compound “7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 2- and 7- positions. The 7-methyl group could potentially be introduced through electrophilic aromatic substitution. The 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group could be introduced through a metal-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the 7-methyl group, and the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group .


Chemical Reactions Analysis

As a boronic ester, this compound could participate in various types of cross-coupling reactions, such as the Suzuki-Miyaura reaction . The presence of the indole ring also provides opportunities for further functionalization through electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. As an aromatic compound with a boronic ester, it would likely be relatively stable under normal conditions .

Scientific Research Applications

Synthesis and Characterization

  • The compound is used as an intermediate in the synthesis of complex molecules. Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR, and mass spectrometry. These intermediates were further analyzed using X-ray diffraction and density functional theory (DFT) to understand their molecular structures and physicochemical properties (Huang et al., 2021).

  • Wu et al. (2021) also focused on the synthesis and characterization of similar compounds. They used spectroscopy and X-ray diffraction to confirm the structures, and DFT calculations to analyze the molecular structures and vibrational properties of these compounds (Wu et al., 2021).

Novel Fluorescent Probes

  • Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole. This probe was obtained through a series of chemical reactions and characterized using NMR and IR techniques, demonstrating its potential in fluorescence-based applications (Shen, 2014).

Advanced Material Synthesis

  • The compound is involved in creating advanced materials, as demonstrated by Kawashima et al. (2013), who developed a precursor for synthesizing high-performance semiconducting polymers. This showcases the compound's utility in developing new electronic materials (Kawashima et al., 2013).

  • Cheon et al. (2005) synthesized fluorene copolymers using a similar compound, highlighting its role in polymer science and the creation of materials with unique luminescent properties (Cheon et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could potentially involve exploring its reactivity in various cross-coupling reactions, or investigating its interactions with biological targets if it’s intended for use in a pharmaceutical context .

properties

IUPAC Name

7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAYTQOYNEGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC(=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681929
Record name 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

912331-68-1
Record name 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole using 7-methyl-1H-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Pang - 2020 - eprints.lib.hokudai.ac.jp
Mechanochemistry has been applied to an iridium (I)-catalyzed CH borylation for the first time. Using either no or only a catalytic amount of a liquid, the mechanochemical CH borylation …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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